molecular formula C16H18Cl2N2O3 B2502174 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea CAS No. 1421494-41-8

1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea

Cat. No.: B2502174
CAS No.: 1421494-41-8
M. Wt: 357.23
InChI Key: ZHVCQQWDGWLPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group and a 2,5-dimethylfuran-3-yl hydroxypropyl moiety. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties. This compound’s unique structure combines halogenated aromatic and heterocyclic groups, which may enhance its pharmacokinetic properties, such as metabolic stability and target binding affinity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3/c1-9-7-12(10(2)23-9)15(21)5-6-19-16(22)20-11-3-4-13(17)14(18)8-11/h3-4,7-8,15,21H,5-6H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVCQQWDGWLPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Isocyanate Formation

The reaction of 3,4-dichloroaniline with phosgene in anhydrous dichloromethane (DCM) or toluene at 0–5°C yields 3,4-dichlorophenyl isocyanate. Triethylamine is often added to neutralize HCl byproducts:
$$
\text{3,4-Dichloroaniline} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{3,4-Dichlorophenyl Isocyanate} + 2\text{HCl}
$$
This method, while efficient, requires stringent safety measures due to phosgene’s toxicity.

Triphosgene as a Phosgene Substitute

Bis(trichloromethyl) carbonate (triphosgene) offers a safer alternative. A 1:3 molar ratio of 3,4-dichloroaniline to triphosgene in DCM at 25°C generates the isocyanate with reduced hazards.

Synthesis of 3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropylamine

Furan Ring Construction

The 2,5-dimethylfuran-3-yl group is synthesized via cyclization of γ-diketones or through Paal-Knorr condensation. For instance, heating acetylacetone with ammonium acetate in acetic acid yields 2,5-dimethylfuran-3-carbaldehyde.

Hydroxypropyl Chain Introduction

A three-step sequence is employed:

  • Aldol Addition : 2,5-Dimethylfuran-3-carbaldehyde undergoes aldol reaction with acetaldehyde to form 3-(2,5-dimethylfuran-3-yl)-3-oxopropanal.
  • Reduction : The ketone group is reduced using NaBH₄ in methanol, yielding 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropanol.
  • Amination : The alcohol is converted to the amine via a Gabriel synthesis or Staudinger reaction, producing 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine.

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

The most direct method involves reacting 3,4-dichlorophenyl isocyanate with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in tetrahydrofuran (THF) at 25°C for 12–24 hours:
$$
\text{Isocyanate} + \text{Amine} \rightarrow \text{Urea Derivative}
$$
Key Considerations :

  • Solvent Choice : Polar aprotic solvents (THF, DCM) enhance reaction kinetics.
  • Protection of Hydroxyl Group : The secondary alcohol in the propyl chain may require protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.

Carbonyldiimidazole (CDI)-Mediated Synthesis

For phosgene-free synthesis, CDI activates the amine as an imidazolide intermediate. 3,4-Dichloroaniline reacts with CDI to form an N-acylimidazole, which subsequently couples with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine:
$$
\text{Aniline} + \text{CDI} \rightarrow \text{Imidazolide} \xrightarrow{\text{Amine}} \text{Urea}
$$
This method achieves yields >85% with minimal byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry enhances safety and efficiency for exothermic reactions (e.g., isocyanate formation). Microreactors enable precise temperature control and reduced phosgene exposure.

Recycling Unreacted Intermediates

Unconverted ammonium carbamate (from urea synthesis) is stripped using CO₂ and recycled, achieving >95% atom economy.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR : δ 7.5–7.8 ppm (aromatic protons), δ 1.8–2.1 ppm (furan methyl groups).
  • IR Spectroscopy : Urea carbonyl stretch at 1640–1680 cm⁻¹.
  • HPLC Purity : >99% via C18 reverse-phase column (acetonitrile/water gradient).

Challenges and Optimization

  • Biuret Formation : Excess isocyanate leads to biuret side products. Stoichiometric control and low temperatures mitigate this.
  • Hydroxyl Group Reactivity : Silyl protection (e.g., TBDMSCl) prevents oxidation during synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a mono- or non-chlorinated phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

1.1. Fungicidal Properties

This compound has been investigated for its efficacy as a fungicide. Research indicates that it can be used to control various fungal pathogens affecting crops. A study demonstrated that formulations containing this compound showed synergistic effects when combined with other fungicides, enhancing their overall antifungal activity against specific fungal strains in grains .

1.2. Herbicidal Activity

In addition to its fungicidal properties, the compound has been explored as a potential herbicide. It is part of compositions that include aromatic compounds with heterocyclic substitutions, which have shown effectiveness in controlling weeds in agricultural settings . The mode of action involves disrupting the physiological processes of target plants, leading to their suppression or death.

Pharmaceutical Applications

2.1. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacteria and fungi, making it a candidate for development into new antimicrobial agents . The incorporation of the 2,5-dimethylfuran moiety is believed to enhance its bioactivity due to improved interaction with microbial cell membranes.

2.2. Potential in Cancer Research

Research has indicated that derivatives of this compound may exhibit anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further investigations are required to fully understand its potential and the underlying mechanisms.

Case Studies and Research Findings

Study ReferenceApplication AreaFindings
FungicidalDemonstrated synergistic effects with other fungicides against grain pathogens.
HerbicidalEffective in controlling weed growth through physiological disruption in target plants.
AntimicrobialSignificant activity against bacteria and fungi, indicating potential for new antimicrobial agents.
Cancer ResearchInduced apoptosis in cancer cells; further research needed to elucidate mechanisms.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The dichlorophenyl group can enhance binding affinity to certain biological targets.

    Chemical Reactivity: The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Properties

  • Metabolic Stability : The hydroxypropyl group in the target compound could reduce metabolic degradation compared to analogs like 9e (trifluoromethylphenyl) or 9g (piperazinylmethyl thiazolyl), which contain labile substituents .
  • Solubility : The hydroxyl group and heterocyclic furan may improve aqueous solubility relative to highly lipophilic compounds such as 6g or BTdCPU .

Research Findings and Limitations

  • Key Studies: highlights synthetic yields and molecular weights for dichlorophenyl ureas but lacks data on furan-containing analogs .
  • Limitations: No direct biological data exists for the target compound; inferences are drawn from structural analogs. The hydroxypropyl chain’s stereochemistry (R/S configuration) is unspecified, which could significantly impact activity.

Notes

  • For example, BTdCPU’s thiadiazole group may engage in π-stacking absent in the target compound .
  • Future Directions : Synthesis and in vitro testing of the target compound are essential to validate hypotheses derived from analogs. Priority should be given to assays evaluating solubility, metabolic stability, and growth inhibition.

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a member of the urea derivatives family, notable for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H20Cl2N2O3\text{C}_{17}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_3

Key Features:

  • Dichlorophenyl group : Known for its role in enhancing biological activity.
  • Furan moiety : Contributes to the compound's pharmacological properties.
  • Urea linkage : Often associated with various biological activities including antitumor effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that dichlorophenyl urea derivatives can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression in cancer cells.

Case Study: Melanoma Inhibition

A related compound, COH-SR4 , demonstrated potent anti-cancer effects against melanoma. It decreased survival rates and inhibited clonogenic potential in vitro. The treatment led to G2/M phase cell cycle arrest and reduced angiogenesis markers in vivo, suggesting a similar potential for this compound .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of signaling pathways : Similar compounds have been shown to affect pathways involved in cell survival and proliferation.
  • Induction of apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, leading to cancer cell death.
  • Antioxidant activity : The furan component may contribute to antioxidant properties, which can protect normal cells from oxidative stress.

Comparative Studies

A comparative study involving various urea derivatives highlighted the importance of structural modifications on biological activity. The presence of the dichlorophenyl group was crucial for enhancing anticancer properties while maintaining low toxicity levels .

Antimicrobial Activity

In addition to anticancer properties, initial studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar furan and urea structures have been reported to show effective inhibition against various bacterial strains .

Data Table

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer (melanoma), Antimicrobial
COH-SR4StructureAnticancer (melanoma)
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-ethylsulfanylbenzamide-Antimicrobial

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing urea derivatives like 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea?

  • Methodological Answer : Synthesis typically involves coupling substituted phenyl isocyanates with amines or alcohols under controlled conditions. For example, similar urea derivatives (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) are synthesized via reactions in polar aprotic solvents (e.g., acetonitrile) at 60–80°C, with yields improved by slow addition of reagents and efficient HCl gas removal . Purification often employs recrystallization or column chromatography. Reaction optimization should prioritize temperature control, solvent selection (to stabilize intermediates), and by-product management (e.g., HCl recovery) to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and urea linkage integrity. For example, urea protons typically appear as broad singlets near δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ion for C₁₉H₁₈Cl₂N₂O₃: 413.06 g/mol).
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., urea C=O stretch at ~1640–1680 cm⁻¹) .
  • HPLC : Quantifies purity (>95% for biological assays) using reverse-phase columns and UV detection at 220–280 nm .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodological Answer : Initial screens should target mechanisms common to urea derivatives:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinases, phosphatases) with IC₅₀ determination .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM concentrations .
  • Solubility Assessment : Measure in PBS or DMSO to guide in vitro dosing (critical for structure-activity relationship studies) .

Advanced Research Questions

Q. How does the furan and dichlorophenyl substituent arrangement influence its environmental fate?

  • Methodological Answer :

  • Degradation Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices (e.g., pH 5–9 buffers, UV light exposure). The dichlorophenyl group may resist hydrolysis, while the furan ring could undergo oxidative cleavage .
  • Bioaccumulation Potential : Calculate logP (estimated ~3.5 for this compound) to predict lipid membrane permeability. Experimental validation via octanol-water partition assays is recommended .
  • Ecotoxicity : Assess using Daphnia magna or algal models under OECD guidelines to quantify LC₅₀/EC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across similar urea derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from published analogs (e.g., 1-(2-chlorophenyl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea) to identify substituent-specific trends .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., kinase binding pockets) to explain divergent activities. Focus on hydrogen bonding between the urea moiety and catalytic residues .
  • Dose-Response Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Isosteric Replacement : Substitute the furan ring with thiophene or pyridine to alter electron density and metabolic susceptibility (e.g., CYP450-mediated oxidation) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) at the hydroxypropyl position to improve bioavailability .
  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) to quantify metabolic half-life and identify vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.